N-[(1-methylcycloheptyl)methyl]-1,9-dioxaspiro[5.5]undecan-4-amine
Description
N-[(1-methylcycloheptyl)methyl]-1,9-dioxaspiro[5.5]undecan-4-amine is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique configuration, which includes a spiro[5.5]undecane core with a 1,9-dioxaspiro ring system and an amine functional group. The presence of the 1-methylcycloheptyl group further adds to its structural complexity and potential reactivity.
Properties
IUPAC Name |
N-[(1-methylcycloheptyl)methyl]-1,9-dioxaspiro[5.5]undecan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2/c1-17(7-4-2-3-5-8-17)15-19-16-6-11-21-18(14-16)9-12-20-13-10-18/h16,19H,2-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZSHAPVRSKDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)CNC2CCOC3(C2)CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylcycloheptyl)methyl]-1,9-dioxaspiro[55]undecan-4-amine typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the spiro[55]undecane core through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylcycloheptyl)methyl]-1,9-dioxaspiro[5.5]undecan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The spirocyclic structure allows for nucleophilic or electrophilic substitution reactions, particularly at the amine or dioxaspiro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles/electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-[(1-methylcycloheptyl)methyl]-1,9-dioxaspiro[5.5]undecan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spirocyclic compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Industry: Used in the development of new materials or as intermediates in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-[(1-methylcycloheptyl)methyl]-1,9-dioxaspiro[5.5]undecan-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, influencing the activity of these targets. Pathways involved could include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different functional groups.
1,3-Dioxane derivatives: Compounds with a similar dioxane ring system but lacking the spirocyclic structure.
Spiro[5.5]undecane derivatives: Compounds with variations in the substituents on the spirocyclic core.
Uniqueness
N-[(1-methylcycloheptyl)methyl]-1,9-dioxaspiro[5.5]undecan-4-amine is unique due to the combination of its spirocyclic structure, dioxaspiro ring system, and the presence of the 1-methylcycloheptyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
